2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine
Overview
Description
The compound "2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyridines are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound is likely to possess unique chemical properties due to the presence of bromo, chloro, and methyl substituents on its imidazo-thiazolo-pyridine core.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored through various methods. For instance, palladium-catalyzed cascade reactions have been used to synthesize indeno and chromeno imidazo[1,2-a]pyridine derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines . Another approach involves a transition-metal-free regioselective halogenation using sodium chlorite/bromite as the halogen source, followed by Suzuki–Miyaura reactions to form the imidazo[1,2-a]pyridine core π-systems . These methods highlight the versatility of halogenated imidazo[1,2-a]pyridines as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of halogenated imidazo[1,2-a]pyridines has been studied using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing details about its molecular geometry and intermolecular interactions . Similarly, the structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives has been performed using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography .
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridines towards halogenation has been studied, showing regioselective bromination at specific positions of the molecule . The orientation of bromination in various substituted imidazo[1,2-a]pyridines has been explored, indicating that the presence of certain substituents can influence the site of halogenation . Additionally, copper-mediated aerobic oxidative synthesis has been employed to synthesize 3-bromo-imidazo[1,2-a]pyridines, demonstrating the functional group tolerance of this method .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated imidazo[1,2-a]pyridines are influenced by their molecular structure. The crystal structure analysis provides insights into the density and crystal packing of these compounds, which can affect their solubility and stability . The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, involves a multi-step process that includes nitration, chlorination, and condensation, highlighting the complexity of synthesizing such molecules .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has explored the synthesis and properties of various imidazo[4,5-b]pyridine derivatives. For example, Smolyar et al. (2007) and Yutilov et al. (2005) discuss the nitration and halogenation of imidazo[4,5-b]pyridin-2-one derivatives, leading to the formation of nitro and halogenated compounds under specific conditions (Smolyar et al., 2007) (Yutilov et al., 2005).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their role in inhibiting corrosion. Saady et al. (2021) investigated the inhibition performance of certain derivatives against mild steel corrosion, finding high inhibition performance and identifying these derivatives as mixed-type inhibitors (Saady et al., 2021).
Potential as Enzyme Inhibitors
Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated their potential as inhibitors for tyrosyl-tRNA synthetase, an important enzyme. They found that some compounds showed significant binding affinity, indicating potential therapeutic applications (Jabri et al., 2023).
Pharmaceutical Research
Imidazo[4,5-b]pyridine derivatives have been studied for their pharmaceutical applications. Singh et al. (1994) reported the transformation of certain derivatives into potent cAMP PDE III inhibitors, indicating their significance in medicinal chemistry (Singh et al., 1994).
Other Chemical Syntheses
Further research by authors like Bakavoli et al. (2006) and Brown et al. (1979) has explored the synthesis of various derivatives of imidazo[4,5-b]pyridines and related compounds, contributing to a broader understanding of their chemical properties and potential applications (Bakavoli et al., 2006) (Brown et al., 1979).
properties
IUPAC Name |
4-bromo-8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN4S/c1-14-2-11-3-5(14)4-7(13-6(3)10)15-8(9)12-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRQRTYMJLWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C3C(=C21)N=C(S3)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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